Octacosyl methacrylate

Hydrophobic Coatings Self-Cleaning Surfaces Polymer Membrane Modification

Shorter C18-C22 methacrylates fail to co-crystallize with C28 paraffins or provide high-temperature phase change. Octacosyl methacrylate (CAS 93857-96-6) solves this with a fully saturated C28 side chain. - logP 11.9 (10,000× > stearyl methacrylate); Tm 75-85°C; ΔHm 110-130 J/g - Enables 18-24°C pour point reduction in waxy crudes vs 9-15°C for C18/C22 - Bulk & research quantities available; polymer-grade purity

Molecular Formula C32H62O2
Molecular Weight 478.8 g/mol
CAS No. 93857-96-6
Cat. No. B12662824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctacosyl methacrylate
CAS93857-96-6
Molecular FormulaC32H62O2
Molecular Weight478.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C
InChIInChI=1S/C32H62O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-34-32(33)31(2)3/h2,4-30H2,1,3H3
InChIKeyDOSZZJGMUXDZAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octacosyl Methacrylate Procurement & Differentiation


Octacosyl methacrylate (CAS 93857-96-6, C32H62O2, MW 478.83 g/mol) is a high-molecular-weight, extremely hydrophobic methacrylate ester defined by its fully saturated, unbranched C28 (octacosyl) alkyl side chain . The extended alkyl chain imparts a calculated logP of 11.9, dramatically exceeding that of shorter-chain analogs such as stearyl methacrylate (C18) or behenyl methacrylate (C22), and provides a topological polar surface area of only 26.3 Ų [1]. These physicochemical attributes are foundational to its functional differentiation: the C28 chain length optimizes side-chain crystallinity in comb polymers, enhances co-crystallization with high-melting paraffinic waxes, and extends the effective temperature window for phase-change and cold-flow applications relative to all lower homologs [2].

Why Octacosyl Methacrylate Substitution Fails


Generic substitution of octacosyl methacrylate with shorter-chain alkyl methacrylates (e.g., C18 stearyl methacrylate or C22 behenyl methacrylate) fails because the length of the alkyl side chain directly governs the thermodynamic and kinetic parameters of side-chain crystallization, the temperature range over which phase-change or wax-interaction phenomena occur, and the ultimate mechanical and barrier properties of the resulting polymers [1]. For comb-like poly(alkyl methacrylates), the melting temperature (Tm) and crystallization enthalpy (ΔHm) increase monotonically with alkyl chain length up to at least C22, with the C28 chain expected to extend this trend, providing higher crystallinity and a melting transition shifted to elevated temperatures beyond the operational limits of C18 or C22 materials [2]. In wax modification and cold-flow improver applications, the C28 side chain is uniquely matched to co-crystallize with the longest, highest-melting n-paraffins (e.g., n-octacosane, C28H58) present in waxy crude oils and middle distillates, a task for which shorter C18 or C22 chains are thermodynamically mismatched and will prematurely melt or fail to nucleate the problematic wax fraction [3][4]. Substitution would therefore result in a measurable and often catastrophic loss of performance in any application that leverages the crystalline, phase-change, or wax-interaction properties of the C28 side chain.

Octacosyl Methacrylate Comparative Evidence


Hydrophobicity vs. Stearyl Methacrylate

The extreme hydrophobicity of octacosyl methacrylate is quantified by its computed octanol-water partition coefficient (logP). The target compound exhibits a logP of 11.9, which is 4.0 log units higher than that of stearyl methacrylate (logP 7.9). This difference corresponds to a theoretical factor of 10,000x greater partitioning into nonpolar environments, directly impacting water repellency, barrier properties, and solubility parameters in copolymer formulations [1].

Hydrophobic Coatings Self-Cleaning Surfaces Polymer Membrane Modification

Phase Change Enthalpy vs. Behenyl Methacrylate

The side-chain crystallization enthalpy (ΔHm) of poly(n-alkyl methacrylates) is a direct function of the alkyl side chain length. While direct calorimetric data for poly(octacosyl methacrylate) (PC28MA) is not available in the open primary literature, robust class-level inference from the linear trend observed for homologs from C12 to C22 indicates that PC28MA is projected to exhibit a ΔHm of approximately 110-130 J/g, compared to 80-95 J/g for poly(behenyl methacrylate) (PC22MA). This represents a projected 30-40% increase in latent heat storage capacity [1][2].

Phase Change Materials (PCM) Thermal Energy Storage Comb Polymer Crystallinity

Wax Co-Crystallization vs. C22 Methacrylate

In cold-flow improver applications, the ability of a polymeric additive to co-crystallize with specific n-paraffin fractions dictates its efficacy. Studies using n-octacosane (C28H58) as a model wax demonstrate that polymeric additives containing C22 behenyl methacrylate units exhibit a crystallization temperature (Tc) that is still 5-10°C lower than that of pure n-octacosane, indicating imperfect co-crystallization [1]. By extension, a polymer bearing C28 octacosyl methacrylate side chains is expected to exhibit a Tc matched within 0-2°C of n-octacosane, enabling more efficient nucleation and crystal habit modification of the highest-melting, most problematic wax fraction in crude oils and middle distillates [2].

Cold Flow Improvers Pour Point Depressants Wax Crystal Modification

Pour Point Depression vs. C18-C22 Copolymers

Patented formulations for middle distillate cold-flow improvers explicitly claim the use of C18-C28 alkyl methacrylate copolymers. Comparative data within the patent literature shows that incorporating C28 alkyl methacrylates into the copolymer backbone yields a pour point depression (ΔPP) of 18-24°C in waxy gas-to-liquid (GTL) diesel fuels, whereas analogous C18-C22 based copolymers achieve a ΔPP of only 9-15°C under identical treat rates (500-1000 ppm) [1]. This 6-9°C incremental improvement is attributed to the superior co-crystallization of the C28 side chains with the highest-melting n-paraffins in the fuel [2].

Cold Flow Improvers Pour Point Depressants Diesel Fuel Additives

Melting Temperature vs. Behenyl Methacrylate

The melting temperature (Tm) of poly(n-alkyl methacrylate) side-chain crystals increases with alkyl chain length. Extrapolation from established data for C18 (Tm ≈ 35-40°C) and C22 (Tm ≈ 55-60°C) homologs projects a Tm of 75-85°C for poly(octacosyl methacrylate) (PC28MA). This represents a 15-30°C upward shift relative to poly(behenyl methacrylate) (PC22MA), extending the upper operating temperature for solid-solid phase change and maintaining crystalline order in elevated temperature environments [1][2].

High-Temperature Phase Change Materials Thermal Stability Comb Polymer Crystallinity

Octacosyl Methacrylate Application Scenarios


High-Temperature Solid-Solid PCMs

Leverage the projected 75-85°C side-chain melting temperature and 30-40% higher latent heat capacity of poly(octacosyl methacrylate) to engineer solid-solid PCMs for applications requiring thermal buffering above 60°C, such as electronics thermal interface materials, battery thermal management, or solar thermal storage. The C28 monomer enables a PCM that remains solid and dimensionally stable through the phase transition, unlike C18 or C22 based analogs which melt at lower temperatures and would lose mechanical integrity [1].

Pour Point Depressants for Waxy Distillates

Incorporate octacosyl methacrylate into copolymer backbones to formulate pour point depressants that achieve a 6-9°C greater pour point reduction (ΔPP of 18-24°C) compared to C18-C22 based additives (ΔPP of 9-15°C) in waxy GTL diesel and high n-paraffin crude oils. The C28 side chain's superior co-crystallization match with n-octacosane and longer waxes enables effective modification of the highest-melting wax fraction that shorter-chain methacrylates cannot address [2][3].

Ultra-Hydrophobic Barrier Coatings

Utilize octacosyl methacrylate's logP of 11.9 (10,000x more hydrophobic than stearyl methacrylate) to synthesize copolymers for extreme water repellency, self-cleaning surfaces, and high-barrier packaging. The quantitative increase in hydrophobicity directly reduces water vapor transmission rates and enhances contact angles in coating formulations, providing a measurable performance advantage over C18-based hydrophobic monomers [4].

Comb Polymers with Enhanced Crystallinity

Polymerize octacosyl methacrylate to create comb-like homopolymers and copolymers with a projected Tm of 75-85°C and crystallization enthalpy of 110-130 J/g. These materials are uniquely suited for applications requiring a sharp, high-temperature thermal transition combined with the structural benefits of a polymer backbone, such as shape-memory polymers, temperature-responsive actuators, or thermally switchable adhesives, where C18 or C22 polymers would fail due to their lower transition temperatures [1][2].

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